1-Benzyl-5-hydroxypiperidine-3-carboxylic acid

Catalog No.
S14479005
CAS No.
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-5-hydroxypiperidine-3-carboxylic acid

Product Name

1-Benzyl-5-hydroxypiperidine-3-carboxylic acid

IUPAC Name

1-benzyl-5-hydroxypiperidine-3-carboxylic acid

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c15-12-6-11(13(16)17)8-14(9-12)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)

InChI Key

KAGQKUPTQWTGOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)C(=O)O

1-Benzyl-5-hydroxypiperidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a hydroxyl group. The molecular formula for this compound is C14H19NO3, and it has a molecular weight of approximately 235.279 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Due to the presence of functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The carboxylic acid moiety can be reduced to form alcohols or other derivatives.
  • Substitution Reactions: The benzyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that 1-benzyl-5-hydroxypiperidine-3-carboxylic acid exhibits various biological activities. Its structural features suggest potential antimicrobial and antiviral properties, making it a candidate for further investigation in drug development. The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing biological pathways .

The synthesis of 1-benzyl-5-hydroxypiperidine-3-carboxylic acid typically involves several steps:

  • Formation of the Piperidine Derivative: A piperidine derivative is reacted with benzyl halides under basic conditions (e.g., using sodium hydride or potassium carbonate).
  • Carboxylation: The intermediate is subsequently treated with a carboxylic acid derivative to introduce the carboxylic acid functionality.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for research or industrial applications .

1-Benzyl-5-hydroxypiperidine-3-carboxylic acid has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
  • Organic Synthesis: The compound is utilized in the preparation of more complex organic molecules due to its reactive functional groups.
  • Research: It is studied for its biological properties, contributing to the development of new therapeutic agents .

Studies on the interactions of 1-benzyl-5-hydroxypiperidine-3-carboxylic acid with biological targets are ongoing. Preliminary findings suggest that it may interact with specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. Further research is needed to elucidate these interactions fully and determine their implications for drug design .

Several compounds share structural similarities with 1-benzyl-5-hydroxypiperidine-3-carboxylic acid:

Compound NameMolecular FormulaUnique Features
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylateC14H19NO3Methyl ester derivative; used in organic synthesis.
5-Hydroxypiperidine-3-carboxylic AcidC6H11NO3Lacks the benzyl group; simpler structure.
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic AcidC12H15NO3Pyrrolidine ring instead of piperidine; different reactivity.

Uniqueness

The uniqueness of 1-benzyl-5-hydroxypiperidine-3-carboxylic acid lies in its specific combination of functional groups, which provide distinct chemical reactivity and potential biological activity. Its ability to undergo various transformations while maintaining stability makes it a valuable intermediate in synthetic chemistry and pharmaceutical development .

The synthesis of 1-benzyl-5-hydroxypiperidine-3-carboxylic acid relies on strategic construction of the piperidine core, followed by regioselective functionalization at the 3-, 5-, and nitrogen-bearing positions. Recent advances in piperidine synthesis emphasize intramolecular cyclization cascades and reductive amination protocols.

Radical-Mediated Cyclization
Kamimura et al. demonstrated that 1,6-enynes undergo intramolecular radical cyclization using triethylborane as an initiator to form polysubstituted alkylidene piperidines. This method involves a cascade of 5-exo-dig and 3-exo-trig cyclizations, cyclopropane cleavage, and cis-selective hydrogen abstraction. While this approach generates racemic mixtures, it offers a pathway to access piperidine scaffolds with unsaturated side chains, which could be functionalized to introduce hydroxyl and carboxylic acid groups.

Reductive Hydroamination/Cyclization
Gharpure et al. developed an acid-mediated 6-endo-dig reductive hydroamination/cyclization of alkynes to synthesize piperidines. The reaction proceeds via enamine formation, iminium ion generation, and subsequent reduction. However, electron-donating substituents (e.g., 4-OMe) on aryl rings lead to hydrolysis byproducts, necessitating careful substrate design for applications in 1-benzyl-5-hydroxypiperidine synthesis.

Benzylation Strategies
Direct N-benzylation of 4-piperidone derivatives provides a straightforward route to 1-benzylpiperidine intermediates. For example, treatment of 4-piperidone hydrochloride with benzyl bromide in dimethylformamide (DMF) and potassium carbonate yields 1-benzyl-4-piperidone in 89% yield. This method highlights the importance of solvent selection (DMF) and base (K₂CO₃) in suppressing over-alkylation.

Hydroxylation and Carboxylic Acid Introduction
Selective hydroxylation at the 5-position remains challenging. A patent by CN104628625A describes the reduction of 4-piperidone to 4-hydroxypiperidine using sodium borohydride in methanol, followed by Boc protection. Adapting this approach, 5-hydroxylation could involve epoxidation of a pre-existing alkene followed by acid-mediated ring opening. Carboxylic acid installation at the 3-position is achievable via hydrolysis of ester precursors. For instance, ethyl 1-benzylpiperidine-3-carboxylate undergoes saponification with aqueous NaOH in tetrahydrofuran/dioxane to yield 1-benzylpiperidine-3-carboxylic acid in quantitative yield.

Enantioselective Synthesis Techniques Using Chiral Resolving Agents

Enantiocontrol in 1-benzyl-5-hydroxypiperidine-3-carboxylic acid synthesis is critical for biological applications. Strategies include chiral pool synthesis, asymmetric catalysis, and enzymatic resolution.

Chiral Pool Approaches
Sugar-derived precursors offer a rich source of chirality. For example, D-glucosamine can be converted to deoxynojirimycin analogs through reductive amination cascades. Similarly, Garner’s aldehyde (derived from L-serine) enables stereoselective piperidine formation via aldol reactions. These methods provide access to enantiopure intermediates but require multi-step sequences to install the benzyl and carboxylic acid groups.

Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of cyclic enamines or ketones represents a scalable route. Wang et al. reported regioselective cyclization of 1,6-enynes in acetonitrile (6-endo-trig) or methanol (5-exo-trig), though racemic products were obtained. Modern chiral phosphine ligands, such as BINAP-Ru complexes, could be employed to induce enantioselectivity during hydrogenation steps.

Enzymatic Resolution
Nitrilases have been used to enantioselectively hydrolyze nitriles to carboxylic acids. Winkler et al. demonstrated nitrilase-catalyzed synthesis of piperidine-3-carboxylic acid with >99% enantiomeric excess (ee). Applying this methodology, a racemic nitrile intermediate could be resolved to yield (R)- or (S)-1-benzyl-5-hydroxypiperidine-3-carboxylic acid.

Catalytic Systems in Hydrogenation and Functionalization Reactions

Catalysis plays a pivotal role in constructing and functionalizing the piperidine ring.

Hydrogenation Catalysts
Palladium on carbon (Pd/C) is widely used for debenzylation and nitro group reduction. For example, hydrogenation of a Z-protected nipecotamide derivative with 10% Pd/C in ethyl acetate affords methyl nipecotamide in 97% yield. Transition-metal catalysts also enable asymmetric hydrogenation; however, their application to 1-benzyl-5-hydroxypiperidine derivatives remains underexplored.

Acid- and Base-Mediated Cyclizations
Gharpure’s hydroamination/cyclization cascade employs trifluoroacetic acid (TFA) to generate iminium ions, which undergo reduction to piperidines. Conversely, Wang’s regioselective cyclization uses methanol as a protic solvent to favor 5-exo-trig pathways. Solvent polarity and Brønsted acidity are critical for controlling reaction pathways.

Reductive Amination
Reductive amination of keto acids with benzylamine provides direct access to N-benzylpiperidines. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6 selectively reduces imine intermediates while preserving ester and hydroxyl groups. This method avoids harsh conditions that could degrade acid-sensitive functionalities.

Table 1. Optimization of Piperidine Carboxylic Acid Synthesis

StepConditionsYield (%)Reference
Ester hydrolysisNaOH, THF/dioxane, 20°C100
N-BenzylationBnBr, K₂CO₃, DMF, 65°C89
HydroxylationNaBH₄, MeOH, reflux72
Asymmetric hydrogenationRu-BINAP, H₂, EtOAc95 (98 ee)

The benzyl substituent at the nitrogen position of the piperidine ring represents a crucial pharmacophore element that significantly influences both target binding affinity and bioavailability characteristics. Structure-activity relationship investigations demonstrate that the presence of the benzyl group provides substantial improvements in biological activity compared to unsubstituted piperidine derivatives [1] [2] [3].

Electronic Modulation through Benzyl Substitution

The electronic properties of the benzyl moiety can be fine-tuned through strategic substitution patterns to optimize target interactions. Para-fluorobenzyl derivatives exhibit enhanced binding affinity, with compounds showing activity in the low nanomolar range (0.1-1300 nanomolar for CCR5 antagonists) [2]. The fluorine substitution provides optimal electronic characteristics while maintaining favorable pharmacokinetic properties [4].

Dichlorobenzyl substituted derivatives demonstrate remarkable potency improvements, with studies reporting 10-fold enhancement in biological activity compared to unsubstituted analogues [5]. The dichlorobenzyl amide motif fills the large contiguous S3-S1 binding pocket effectively, as demonstrated in renin inhibitor studies where this modification provided superior bioavailability characteristics.

Hydrophobic Interactions and Membrane Permeability

The benzyl group facilitates crucial hydrophobic interactions with target proteins while simultaneously enhancing membrane permeability. Benzoylpiperidine analogues containing 4-fluorobenzoyl substitution at the 4-position demonstrate enhanced membrane permeability with binding affinities ranging from 0.65 to 18 micromolar [1]. These compounds exhibit favorable partitioning characteristics that contribute to improved oral bioavailability.

The flexible methylene linker connecting the benzyl group to the piperidine nitrogen allows conformational adaptability that enables optimal π-stacking interactions with aromatic residues in binding sites. This conformational flexibility proves essential for accommodating diverse binding pocket geometries while maintaining high-affinity interactions [6].

Compound SeriesSubstitution PatternTarget Affinity (IC50/Ki)Bioavailability ImpactReference Citation
N-Benzyl-hydroxypiperidine derivativesSimple benzyl at N-position3.64-1531 nMImproved vs non-benzyl [3]
Benzoylpiperidine analogues4-Fluorobenzoyl at 4-position0.65-18 μMEnhanced membrane permeability [1]
Benzylpiperidine CCR3 antagonistsN-Ureidoalkyl-benzyl0.1-1300 nMLow nanomolar range [2]
N-Dichlorobenzyl substitutedDichlorobenzyl amide10-fold improvementSuperior bioavailability [5]
Fluorobenzyl derivativesMono/di-fluorobenzylVery potent activityReduced clearance [4]
Methoxybenzyl variantsMethoxybenzyl variantsEnhanced selectivityBetter oral absorption [7]

Hydroxyl Group Positioning Effects on Target Affinity

The strategic positioning of hydroxyl groups on the piperidine ring dramatically influences target binding affinity through distinct molecular mechanisms. The 5-hydroxypiperidine configuration demonstrates exceptional binding characteristics, particularly in metal-chelating systems where the hydroxyl group participates in crucial hydrogen bonding networks [6] [5].

Positional Selectivity and Binding Mechanisms

The 5-hydroxyl positioning enables optimal interaction with critical binding site residues, as demonstrated in HIV reverse transcriptase ribonuclease H (RNase H) inhibitors where the hydroxyl group forms hydrogen bonds with histidine 539, stabilizing inhibitor positioning near active site metal-chelating residues [6]. This interaction pattern contributes to submicromolar binding affinities ranging from 0.65 to 7.7 micromolar.

Comparative analysis of hydroxyl positioning reveals significant differences in target selectivity profiles. The 4-hydroxypiperidine derivatives show high selectivity for acetyl-coenzyme A carboxylase (ACC1/ACC2) with IC50 values of 8-189 nanomolar [8]. The 4-hydroxyl group enhances metal chelation capabilities through optimized geometric positioning that facilitates bidentate coordination with active site metals.

The 3-hydroxypiperidine configuration provides moderate histamine H3 receptor selectivity with binding affinities of 59-100 nanomolar [9]. However, structural studies indicate that the 3-hydroxyl position results in approximately 50% reduction in activity compared to pyrrolidine analogues, highlighting the critical importance of precise hydroxyl positioning for optimal target engagement .

Stereochemical Considerations and Conformational Effects

The stereochemical configuration of hydroxyl groups significantly impacts target recognition and binding affinity. The equatorial orientation of the 4-hydroxyl group provides optimal hydrogen bonding geometry while minimizing steric clashes with binding pocket residues [5]. Studies demonstrate that compounds with equatorial hydroxyl positioning maintain favorable hERG channel profiles while preserving high target potency.

Dual hydroxyl substitution patterns, such as 3,4-dihydroxy variants, enable dual enzyme inhibition with AChE/BuChE activity in the 15-21 micromolar range [7]. These compounds demonstrate the potential for achieving multi-target therapeutic effects through strategic hydroxyl group positioning.

Hydroxyl PositionStructural ConfigurationBinding Affinity (nM)Target SelectivityMechanism of ActionReference Citation
3-HydroxypiperidineC3-OH configuration59-100Moderate H3R selectivityHydrogen bonding network [9]
4-HydroxypiperidineC4-OH axial/equatorial8-189High ACC1/ACC2 selectivityMetal chelation enhancement [8]
5-HydroxypiperidineC5-OH positioning0.65-7.7Enhanced RNase H bindingH-bond with H539 [6]
3,4-Dihydroxy variantDual hydroxyl groups15-21 μMAChE/BuChE dual activityDual enzyme inhibition [7]
4-Hydroxy-4-phenylQuaternary carbon with OH3.2 (S1R)Sigma-1 receptor specificπ-cation interactions [11]
3-Hydroxy vs 4-HydroxyPositional comparison50% reduction vs pyrrolidineStereoelectronic dependenceConformational restriction

Aliphatic Chain Elongation Strategies for Improved Pharmacokinetics

Systematic elongation of aliphatic chains attached to the piperidine-carboxylic acid scaffold provides powerful strategies for pharmacokinetic optimization without compromising target binding affinity. Chain length modifications dramatically influence absorption, distribution, metabolism, and excretion properties through diverse molecular mechanisms [12] [13] [14].

Optimal Chain Length Determination

Structure-activity relationship studies reveal that 3-carbon linkers provide optimal therapeutic windows, with compounds achieving 92% oral bioavailability compared to 15-36% for shorter 2-carbon analogues [12]. The 3-methylene unit extension enables ideal positioning of terminal functional groups while maintaining favorable pharmacokinetic characteristics.

Extended aliphatic chains of 4-5 methylene units demonstrate enhanced metabolic stability through reduced susceptibility to cytochrome P450-mediated N-dealkylation reactions [13] [15]. These longer chains provide bioavailability improvements in the 65-85% range while extending therapeutic duration through reduced clearance mechanisms.

Lipophilic Modifications and Membrane Association

C16 aliphatic chain conjugation, exemplified by palmitate modifications, achieves remarkable pharmacokinetic enhancements with 100-fold improvements in overall exposure [14]. These lipophilic modifications facilitate membrane association that contributes to depot-like behavior and sustained therapeutic levels.

C18 aliphatic chains provide enhanced protein binding interactions that prolong circulation time while improving tissue distribution characteristics [16]. The stearate conjugation strategy enables sustained release profiles particularly valuable for chronic therapeutic applications.

Polyethylene Glycol Conjugation Effects

PEG24 spacer incorporation provides substantial pharmacokinetic benefits through size-based mechanisms that avoid renal filtration while extending circulation half-life by 3.5-fold [14]. However, larger PEG modifications (5 kilodalton) result in reduced bioavailability to 34% due to increased volume of distribution and enhanced clearance mechanisms.

The balance between pharmacokinetic enhancement and maintained potency requires careful optimization of PEG chain length and positioning. Linear PEG insertions between active pharmacophores and targeting moieties preserve binding affinity while providing circulation time benefits [14].

Chain LengthStructural ModificationPharmacokinetic ParameterBioavailability (%)Metabolic StabilityClinical RelevanceReference Citation
2 methylene unitsEthyl linkerRapid absorption15-36Moderate CYP3A4 substrateShort-acting effects [12]
3 methylene unitsPropyl extensionOptimal chain length92Improved stabilityOptimal therapeutic window [12]
4-5 methylene unitsButyl/pentyl chainsEnhanced stability65-85Reduced N-dealkylationExtended duration [13] [15]
C16 aliphatic chainPalmitate conjugationProlonged half-life100-fold improvementMembrane associationDepot-like behavior [14]
C18 aliphatic chainStearate conjugationImproved distributionEnhanced absorptionProtein binding enhancementSustained release [16]
PEG24 spacerPolyethylene glycolReduced clearance3.5-fold t1/2 increaseRenal filtration avoidanceLong-acting formulation [14]

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

235.12084340 g/mol

Monoisotopic Mass

235.12084340 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types